Ethyl (R)-3-(4-Boc-2-morpholinyl)propanoate
Description
MFCD32661140 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Properties
Molecular Formula |
C14H25NO5 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
tert-butyl 2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C14H25NO5/c1-5-18-12(16)7-6-11-10-15(8-9-19-11)13(17)20-14(2,3)4/h11H,5-10H2,1-4H3 |
InChI Key |
REESOCYHQUIWAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1CN(CCO1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32661140 typically involves a series of chemical reactions that require precise control of reaction conditions. Common synthetic routes include:
Condensation Reactions: These reactions often involve the combination of smaller molecules to form the larger MFCD32661140 molecule.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, which is crucial for its stability and reactivity.
Industrial Production Methods
In industrial settings, the production of MFCD32661140 is scaled up using advanced techniques such as:
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, ensuring consistent quality and yield.
Batch Reactors: These reactors are used for smaller-scale production and allow for greater control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
MFCD32661140 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in the oxidation state of the compound.
Reduction: This reaction involves the gain of electrons and a decrease in the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions involving MFCD32661140 typically require specific reagents and conditions, such as:
Oxidizing Agents: These agents are used in oxidation reactions to facilitate the loss of electrons.
Reducing Agents: These agents are used in reduction reactions to facilitate the gain of electrons.
Catalysts: These substances are used to increase the rate of reactions without being consumed in the process.
Major Products
The major products formed from reactions involving MFCD32661140 depend on the specific reaction conditions and reagents used. Common products include various derivatives of the compound that have modified functional groups.
Scientific Research Applications
MFCD32661140 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Medicine: MFCD32661140 is investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of MFCD32661140 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: This interaction can inhibit or activate enzyme activity, leading to changes in biochemical pathways.
Modulating Receptor Activity: MFCD32661140 can bind to receptors on cell surfaces, altering cellular signaling and function.
Interacting with DNA/RNA: The compound can bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
MFCD32661140 is unique compared to similar compounds due to its specific chemical structure and properties. Similar compounds include:
MFCD32661141: This compound has a similar structure but different functional groups, leading to different reactivity and applications.
MFCD32661142: This compound has a similar backbone but different substituents, affecting its stability and reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
